molecular formula C23H36O7S B1428326 Pleuromutilin-22-mesylate CAS No. 60924-38-1

Pleuromutilin-22-mesylate

Cat. No.: B1428326
CAS No.: 60924-38-1
M. Wt: 456.6 g/mol
InChI Key: IKVZCNHNKCXZHZ-PQZCNZKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pleuromutilin-22-mesylate, also known as (3AS,4S,5S,7R,8R,9S,9aR,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta8annulen-5-yl 2-((methylsulfonyl)oxy)acetate, primarily targets the peptidyl transferase center (PTC) of the ribosome . The PTC is a crucial component of the protein synthesis machinery in bacteria .

Mode of Action

The compound interacts with its target by binding to the PTC of the 50S subunit of ribosomes . This binding inhibits bacterial protein synthesis, thereby preventing the growth and multiplication of bacteria . The mode of interaction involves the binding of the tricyclic core of the compound to the P and A sites of the PTC .

Biochemical Pathways

This compound affects the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, it prevents the formation of peptide bonds between amino acids, disrupting the protein synthesis process . This disruption leads to the inhibition of bacterial growth and multiplication .

Pharmacokinetics

Pleuromutilins, in general, have been developed for both oral and intravenous administration . The pharmacokinetic properties of pleuromutilins would impact their bioavailability, which is a critical factor in their effectiveness as antibiotics .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of protein synthesis in bacteria . This inhibition disrupts the normal functioning of the bacteria, preventing their growth and multiplication . As a result, the bacterial infection is controlled.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors It’s worth noting that the development of bacterial resistance is a significant environmental factor that can influence the efficacy of antibiotics. Pleuromutilins have shown low rates of resistance development, which is a promising aspect of their use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pleuromutilin-22-mesylate typically involves the modification of the pleuromutilin core structure. One common method includes the mesylation of pleuromutilin at the 22nd position. This process involves the use of methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Clitopilus passeckerianus to produce pleuromutilin, followed by chemical modification to introduce the mesylate group. The fermentation process is optimized for high yield, and the subsequent chemical reactions are carried out in large reactors under controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pleuromutilin-22-mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pleuromutilin derivatives .

Scientific Research Applications

Pleuromutilin-22-mesylate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of novel antibacterial agents.

    Biology: Researchers study its interactions with bacterial ribosomes to understand its mechanism of action and develop new antibiotics.

    Medicine: It serves as a lead compound for developing drugs to treat bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Its derivatives are used in veterinary medicine to treat infections in livestock.

Biological Activity

Pleuromutilin-22-mesylate is a semisynthetic derivative of pleuromutilin, a naturally occurring antibiotic known for its potent antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, antibacterial efficacy, structure-activity relationships (SAR), and relevant case studies.

Pleuromutilin derivatives, including this compound, exert their antibacterial effects primarily by inhibiting bacterial protein synthesis. They bind specifically to the 23S rRNA component of the 50S ribosomal subunit, particularly at the peptidyl transferase center (PTC). This binding disrupts the positioning of tRNA molecules during peptide bond formation, effectively halting protein synthesis in bacteria. The tricyclic core of pleuromutilin interacts with ribosomal nucleotides through hydrophobic interactions and hydrogen bonds, which are crucial for its antibacterial activity .

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits a broad spectrum of antibacterial activity, particularly against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
MRSA0.25 - 4
Staphylococcus epidermidis1 - 32
Escherichia coli4 - 32
Streptococcus agalactiae1 - 16

The data indicate that this compound is particularly effective against MRSA, with MIC values significantly lower than those of conventional antibiotics like tiamulin and vancomycin .

Structure-Activity Relationship (SAR)

The biological activity of pleuromutilin derivatives is closely linked to their chemical structure. Modifications at the C-22 position have been shown to enhance antibacterial properties. For instance, the introduction of thioether groups at this position significantly increases the compound's efficacy against resistant strains .

In a recent study, various derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with specific side chains exhibited improved interaction with the bacterial ribosome, leading to enhanced potency. For example, compounds containing fluoro-benzene rings showed superior activity against MRSA compared to those with simpler structures .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Clinical Trials : In a phase 2 clinical trial evaluating lefamulin (a related pleuromutilin derivative) for acute bacterial skin and skin structure infections (ABSSSI), it was found to be well-tolerated and comparable in efficacy to intravenous vancomycin. This suggests that pleuromutilins may offer a viable alternative for treating resistant infections .
  • In Vitro Studies : Research demonstrated that this compound showed potent activity against Mycoplasma pneumoniae, with lower MIC values than established treatments like macrolides. This positions it as a promising candidate for treating mycoplasma infections .
  • Time-Kill Kinetics : Time-kill studies revealed that pleuromutilin derivatives exhibit a rapid bactericidal effect on MRSA, achieving significant reductions in viable counts within hours at concentrations above their MICs .

Properties

CAS No.

60924-38-1

Molecular Formula

C23H36O7S

Molecular Weight

456.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate

InChI

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1

InChI Key

IKVZCNHNKCXZHZ-PQZCNZKKSA-N

SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C

Key on ui other cas no.

60924-38-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pleuromutilin-22-mesylate
Reactant of Route 2
Reactant of Route 2
Pleuromutilin-22-mesylate
Reactant of Route 3
Reactant of Route 3
Pleuromutilin-22-mesylate
Reactant of Route 4
Reactant of Route 4
Pleuromutilin-22-mesylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pleuromutilin-22-mesylate
Reactant of Route 6
Pleuromutilin-22-mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.